2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid

Lipophilicity ADME Peptide drug design

For SAR programs targeting neurological/analgesic endpoints, CAS 1404877-96-8 is the definitive Boc-4-ethylphenylglycine building block. It confers a quantifiable LogP ≈2.90 and pKa 3.59, enabling fine-tuning of peptide permeability without excessive lipophilicity. Crucially, its 4-ethyl scaffold drives peripheral antinociception (67–84% writhing reduction in murine models), a pharmacological profile distinct from the vasorelaxant 4-isopropyl analog. Procure the complete Boc-arylglycine set (H, F, Cl, Me, Et, iPr) for systematic biophysical profiling. Deprotect to C-4-ethylphenylglycine for hydantoin library synthesis.

Molecular Formula C15H21NO4
Molecular Weight 279.3
CAS No. 1404877-96-8
Cat. No. B6235804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid
CAS1404877-96-8
Molecular FormulaC15H21NO4
Molecular Weight279.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid (CAS 1404877-96-8): A Boc-Protected 4-Ethylphenylglycine Building Block for Peptide Synthesis and Medicinal Chemistry


2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid (CAS 1404877-96-8), also referred to as Boc-4-ethylphenylglycine, is a non-proteinogenic N-Boc-protected α-amino acid derivative belonging to the substituted phenylglycine class. Its molecular formula is C₁₅H₂₁NO₄ with a molecular weight of 279.33 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amino nitrogen and a 4-ethyl substituent on the phenyl ring, placing it within the broader family of Boc-arylglycine building blocks routinely employed in Boc-based solid-phase peptide synthesis (SPPS) and as chiral intermediates for pharmaceutical research . Predicted physicochemical properties include a boiling point of 435.7±40.0 °C, density of 1.138±0.06 g/cm³, and a pKa of 3.59±0.10 .

Why Boc-4-Ethylphenylglycine (CAS 1404877-96-8) Cannot Be Casually Substituted by Unsubstituted or 4-Methyl Analogs in SAR-Driven Programs


Within the Boc-phenylglycine series, the para-substituent on the aromatic ring directly modulates lipophilicity (LogP), steric bulk, and the electronic character of the phenyl ring—all of which influence peptide conformation, target binding affinity, and pharmacokinetic properties of downstream active pharmaceutical ingredients. The 4-ethyl substituent in CAS 1404877-96-8 confers a quantitatively distinct hydrophobicity profile (LogP ≈ 2.90) compared to the unsubstituted Boc-Phg-OH (XLogP ≈ 2.2) , altering membrane permeability and non-specific binding characteristics of peptides incorporating this residue. Furthermore, the ethyl group's steric footprint differs meaningfully from the 4-methyl (one carbon shorter) and 4-isopropyl (branched) congeners, with demonstrated divergence in downstream biological activity: derivatives synthesized from C-4-ethylphenylglycine exhibited antinociceptive effects in murine writhing models, whereas the 4-isopropyl analog (IM-7) displayed a distinct cardiovascular and vasorelaxant pharmacological profile [1]. These differences preclude generic interchange among Boc-arylglycine building blocks without compromising SAR integrity.

Quantitative Differentiation Evidence for 2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid (CAS 1404877-96-8) Relative to Key Analogs


Lipophilicity (LogP) Comparison: Boc-4-Ethylphenylglycine vs. Unsubstituted Boc-Phenylglycine

The 4-ethyl substituent increases calculated lipophilicity by approximately 0.7–0.9 LogP units relative to the unsubstituted parent Boc-phenylglycine. The target compound exhibits a LogP of 2.90 , while Boc-L-phenylglycine (CAS 2900-27-8) has a reported XLogP of approximately 2.2 and a calculated LogP of 2.74 . This represents a ~32% increase in computed partition coefficient, which is expected to translate into measurably higher membrane permeability and altered non-specific protein binding for peptides incorporating this residue.

Lipophilicity ADME Peptide drug design

Acid Dissociation Constant (pKa) Comparison Across Boc-4-Substituted Phenylglycine Series

The carboxylic acid pKa of the target compound is predicted to be 3.59±0.10 , which is slightly higher (less acidic) than that of the unsubstituted Boc-phenylglycine (pKa = 3.51±0.10) but essentially identical to that of the 4-methyl congener Boc-4-methylphenylglycine (pKa = 3.60±0.10) . The 4-ethyl group exerts a weak electron-donating inductive effect that marginally elevates the pKa relative to the unsubstituted parent by approximately 0.08 units. The 4-chloro analog (CAS 53994-85-7), in contrast, displays a lowered pKa due to the electron-withdrawing effect of chlorine.

pKa Ionization state Peptide coupling efficiency

Molecular Weight and Steric Bulk Differentiation: CAS 1404877-96-8 vs. Unsubstituted, 4-Methyl, 4-Chloro, and 4-Fluoro Analogs

The 4-ethyl substituent adds 28.05 Da of molecular weight relative to the unsubstituted Boc-Phg-OH (279.33 vs. 251.28 Da) , representing an 11.2% increase. Compared to the 4-methyl analog (MW 265.30 Da), the incremental 14.03 Da reflects the additional methylene unit . Among halogenated analogs, the 4-fluoro derivative is lighter (269.27 Da) and the 4-chloro derivative is heavier (285.72 Da) . The target compound's four rotatable bonds (vs. 3 in the unsubstituted Boc-Phg-OH, due to the ethyl side chain) provide additional conformational flexibility .

Steric parameters Molecular weight Building block selection

Biological Precedent: Antinociceptive Activity of the 4-Ethylphenylglycine Scaffold Differentiates It from the 4-Isopropyl Analog

Although the target compound itself is a protected synthetic intermediate and not directly assayed, its immediate precursor—C-4-ethylphenylglycine (IG-2)—was used to synthesize 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3), which demonstrated statistically significant antinociceptive activity in the acetic acid-induced writhing test in mice [1]. At doses of 250 and 500 mg/kg i.p., IM-3 reduced writhing counts to 7.3±2.3 and 3.6±1.7, respectively, compared to 22.1±6.0 in vehicle-treated controls (p < 0.05), without increasing hot-plate latency, indicating a peripheral rather than central opioid-mediated mechanism [1]. In contrast, the 4-isopropyl analog IM-7 exhibited a qualitatively distinct pharmacological profile characterized by hypotension, bradycardia, and endothelium-dependent vasorelaxation (EC₅₀ = 2.9±0.4×10⁻⁵ M in mesenteric rings) [1]. This demonstrates that the 4-alkyl chain identity on the phenylglycine scaffold critically determines downstream biological activity.

Antinociception Phenylglycine SAR In vivo pharmacology

Boc-Protecting Group Orthogonality: Enabling Boc-SPPS Compatibility Across the Phenylglycine Series

The Boc protecting group on CAS 1404877-96-8 makes this compound directly compatible with Boc-based solid-phase peptide synthesis (SPPS) protocols using standard TFA-mediated deprotection conditions . This is a class-wide feature shared by all Boc-arylglycine building blocks, including Boc-Phg-OH, which Sigma-Aldrich explicitly designates as a 'standard building block for introduction of phenylglycine amino-acid residues by Boc SPPS' . The target compound's Boc group provides orthogonal protection relative to Fmoc-based strategies, enabling its use in convergent synthetic routes where selective deprotection is required. The 4-ethyl substituent does not interfere with standard Boc deprotection (TFA/DCM) or HBTU/HATU-mediated coupling conditions.

Solid-phase peptide synthesis Boc chemistry Orthogonal protection

Commercial Availability and Supplier Landscape: Procurement-Relevant Purity and Sourcing Comparison

CAS 1404877-96-8 is available from multiple international suppliers with documented purity grades. Sigma-Aldrich supplies this compound at 95% purity (Product ENAH97F352C8, powder form, room temperature storage) . Leyan (Shanghai Haohong Biomedical) offers the compound at 98% purity . Fujifilm Wako Pure Chemical Industries (Japan) lists the compound through Combi-Blocks at JPY 420,000 per gram (catalog JG-1298) . In comparison, the unsubstituted Boc-Phg-OH is commercially available at ≥99.0% purity from Sigma-Aldrich/Novabiochem, reflecting its higher-volume production status . Boc-4-methylphenylglycine (CAS 28044-77-1) is available at 97% purity from Amatek Scientific . The target compound's commercial availability, while more limited than Boc-Phg-OH, is sufficient for milligram-to-multi-gram research-scale procurement.

Supplier comparison Purity specifications Procurement

Optimal Application Scenarios for 2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid (CAS 1404877-96-8) Based on Quantitative Evidence


SAR Exploration of 4-Alkylphenylglycine-Containing Peptides Targeting CNS or Analgesic Receptors

Investigators conducting structure-activity relationship (SAR) studies on phenylglycine-containing peptides for neurological or analgesic targets should prioritize CAS 1404877-96-8 as the preferred Boc-protected building block for introducing the 4-ethylphenylglycine residue. The biological precedent established by de Sousa et al. (2009) demonstrates that the 4-ethylphenylglycine scaffold (as IM-3) produces a 67–84% reduction in writhing response at 250–500 mg/kg i.p., with a peripheral antinociceptive mechanism distinct from the cardiovascular profile of the 4-isopropyl analog (IM-7) [1]. This provides a data-driven rationale for selecting the 4-ethyl over the 4-isopropyl substitution when analgesic activity is the desired pharmacological endpoint.

Boc-SPPS Incorporation of a Moderately Lipophilic, Non-Proteinogenic Aryl Residue into Peptide Therapeutics

For peptide chemists employing Boc-based solid-phase peptide synthesis, CAS 1404877-96-8 offers a quantitatively characterized lipophilicity profile (LogP ≈ 2.90, pKa 3.59) that is incrementally higher than the unsubstituted Boc-Phg-OH (LogP ≈ 2.2–2.7) [1]. This intermediate LogP value—higher than the parent but lower than highly lipophilic diaryl or long-chain alkyl amino acids—makes it suitable for programs seeking to fine-tune peptide physicochemical properties within drug-like space, particularly when modulating the balance between aqueous solubility and membrane permeability.

Synthesis of Imidazolidin-2,4-dione (Hydantoin) Libraries via Strecker-Derived C-Arylglycine Intermediates

The Boc-protected compound serves as a storable, stable precursor to C-4-ethylphenylglycine (IG-2) following TFA-mediated deprotection. As demonstrated in the synthetic route reported by de Sousa et al. (2009), C-4-ethylphenylglycine can be reacted with phenyl isocyanate or phenyl isothiocyanate to generate imidazolidin-2,4-dione or 2-thioxoimidazolidin-4-one derivatives in 70–74% overall yields [1]. Laboratories building hydantoin-focused compound libraries for anticonvulsant, antiarrhythmic, or antidiabetic screening campaigns can use CAS 1404877-96-8 as the entry point to the 4-ethylphenyl-substituted hydantoin chemical space without needing to perform the Strecker synthesis from 4-ethylbenzaldehyde, thereby streamlining synthetic workflows.

Comparative Biophysical and ADME Profiling of 4-Substituted Phenylglycine Series in Lead Optimization

In lead optimization programs where the 4-position of the phenylglycine aromatic ring is a vector for SAR exploration, CAS 1404877-96-8 fills a specific niche between the 4-methyl (MW 265.30, pKa 3.60) and 4-isopropyl (MW ~293.36) congeners [1]. Procurement of the complete set of Boc-4-substituted phenylglycines (H, F, Cl, Me, Et, iPr) enables systematic biophysical profiling (LogD, plasma protein binding, microsomal stability) of peptide leads incorporating each variant, with the 4-ethyl compound providing an n-propyl-like linear alkyl extension without the branching of the isopropyl group that may introduce unfavorable steric clashes in the target binding pocket.

Quote Request

Request a Quote for 2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.